Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-
Description
Pyrrolo[3,2-c]pyrazole is a nitrogen-containing fused bicyclic heterocycle characterized by a pyrrole ring fused to a pyrazole ring at the [3,2-c] positions. The 1,4,5,6-tetrahydro-1-methyl derivative features partial hydrogenation of the pyrazole ring, resulting in a saturated six-membered ring system with a methyl substituent at the 1-position (Figure 1). This structural modification enhances stability and influences reactivity, making it a valuable scaffold in medicinal chemistry and materials science.
Key structural attributes include:
- Core framework: Bicyclic pyrrolo[3,2-c]pyrazole with partial saturation (1,4,5,6-tetrahydro).
- Substituents: Methyl group at the 1-position, which sterically and electronically modulates reactivity.
- Tautomerism: Potential for tautomeric shifts due to the presence of multiple nitrogen atoms, though stability is favored in the reported hydrogenated form .
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[3,2-c]pyrazole |
InChI |
InChI=1S/C6H9N3/c1-9-6-2-3-7-5(6)4-8-9/h4,7H,2-3H2,1H3 |
InChI Key |
KYWFYBMYIZFFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NCC2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Route via Pyrazole Ring Construction and Subsequent Cyclization
A patented method (CN113264931B) describes a multi-step synthesis of related tetrahydro-pyrazolo fused heterocycles, which can be adapted for the preparation of pyrrolo[3,2-c]pyrazole derivatives with methyl substitution.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of intermediate by reaction of starting compound with diethyl oxalate under lithium hexamethyldisilazide (LiHMDS) base | THF solvent, -78 °C for 1 h, then room temperature for 12 h | Generates keto-ester intermediate |
| 2 | Cyclization with hydrazine hydrate to form pyrazole ring | Acetic acid, 80 °C, 1 h | Hydrazine hydrate promotes pyrazole ring formation |
| 3 | Aromatic nucleophilic substitution with o-fluorobenzonitrile | DMSO, 100 °C, 12 h | Introduces aromatic substituent on pyrazole nitrogen |
| 4 | Hydrogenation and further functional group transformations | Pd/C catalyst, hydrogen atmosphere; lithium hydroxide hydrolysis; fluorenylmethoxycarbonyl succinimide coupling | Final functionalization steps to obtain target derivatives |
This method emphasizes:
- Use of commercially available starting materials.
- High atom economy and yields (e.g., 75% yield for intermediate).
- Mild to moderate reaction temperatures.
- Suitability for scale-up and industrial production.
Direct Synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
While specific detailed synthetic protocols for the exact 1-methyl derivative are less frequently published, the compound is commercially available and characterized (CAS 762233-62-5). The general approach involves:
- Construction of the pyrazole ring via condensation of hydrazine derivatives with appropriate keto precursors.
- Formation of the fused pyrrole ring by intramolecular cyclization.
- Introduction of the methyl group at the nitrogen via methylation reactions, often using methyl iodide or methyl sulfate under basic conditions.
- Purification as the hydrochloride salt to improve stability and handling.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
- The patented method provides a robust synthetic route with detailed reaction conditions and yields, suitable for scale-up.
- The use of hydrazine hydrate is critical for pyrazole ring formation, a key step in building the fused heterocycle.
- Aromatic nucleophilic substitution allows for functionalization at the pyrazole nitrogen, enabling further derivatization.
- Hydrogenation and hydrolysis steps enable conversion to carboxylic acid derivatives or protected intermediates.
- The methylation step to obtain the 1-methyl derivative is typically performed after ring construction.
- Green chemistry approaches offer promising alternatives for related fused heterocycles but require adaptation for the exact pyrrolo[3,2-c]pyrazole system.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight structural, synthetic, and functional distinctions between Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- and related heterocycles.
Table 1. Comparison of Key Attributes
Structural and Reactivity Differences
- Pyrrolo[1,2-b]pyrazole : Unlike the partially hydrogenated target compound, this derivative is fully unsaturated, leading to distinct electronic properties. Computational studies (DFT) show that alkylation regioselectivity (2- vs. 3-position) is governed by transition-state stability, with 3-alkylated products favored by ~13 kJ/mol due to endo transition-state stabilization .
- Pyrrolo[3,2-c]carbazole : The addition of a carbazole moiety increases aromaticity and π-conjugation, enhancing applications in optoelectronics. Reduction reactions of these compounds can yield unexpected products, such as hexahydropyrido-pyrrolocarbazoles, via solvent-mediated rearrangements .
- Tetrazolo[1,5-a]quinoline-fused derivatives: These exhibit strong polarization due to electron-deficient tetrazole rings, resulting in redshifted absorption/emission spectra compared to the less polarized target compound .
Biological Activity
Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- (C₆H₉N₃) is a bicyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its role as a cyclin-dependent kinase (CDK) inhibitor and its potential applications in cancer therapy and antimicrobial treatments.
Chemical Structure and Properties
Pyrrolo[3,2-c]pyrazole features a unique bicyclic structure comprising a fused pyrrole and pyrazole ring. The saturation of the rings indicated by the tetrahydro configuration contributes to its stability and biological activity. The molecular formula is C₆H₉N₃, with a molecular weight of approximately 123.16 g/mol. It exhibits specific physicochemical properties such as:
| Property | Value |
|---|---|
| Boiling Point | 237°C |
| Density | 1.35 g/cm³ |
| Flash Point | 97°C |
| Storage Conditions | Under inert gas at 2–8 °C |
Anticancer Properties
Research has demonstrated that derivatives of pyrrolo[3,2-c]pyrazole can effectively inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition plays a crucial role in regulating the cell cycle and can induce apoptosis in cancer cells. For instance, studies have shown that certain pyrrolo[3,2-c]pyrazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines:
- In vitro Studies : Compounds derived from pyrrolo[3,2-c]pyrazole were tested against breast cancer and lung cancer cell lines, showing IC50 values indicating effective inhibition of cell growth.
- Mechanism of Action : The mechanism involves the disruption of CDK activity leading to cell cycle arrest and subsequent apoptosis in malignant cells .
Antimicrobial Activity
In addition to its anticancer properties, pyrrolo[3,2-c]pyrazole has shown promising antimicrobial activities against various pathogens:
- Bacterial Inhibition : Studies indicate that certain derivatives exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) of 20 µg/mL against E. coli .
- Fungal Activity : Some compounds have also been evaluated for antifungal properties with varying degrees of effectiveness against fungi like Aspergillus niger.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolo[3,2-c]pyrazole derivatives:
- CDK Inhibitor Development : A study focusing on the synthesis of new pyrrolo[3,2-c]pyrazole derivatives revealed that modifications at specific positions enhanced their potency as CDK inhibitors. One compound demonstrated an IC50 value of 50 nM against CDK2.
- Antimicrobial Efficacy : Another study synthesized a series of pyrrolo[3,2-c]pyrazole derivatives that were tested for antimicrobial activity. Compound 11 showed significant activity against Klebsiella pneumoniae, with an MIC of 15 µg/mL.
Q & A
Q. Key Considerations :
- Catalyst Selection : Transition metals (Au, Pt) enable cycloisomerization of carboxamides but face limitations in substrate compatibility .
- Reagent Sensitivity : Triphosgene-triethylamine systems require precise stoichiometry to avoid byproducts like hexahydro-oxazonines .
How can researchers address contradictions in structural characterization data for pyrrolo[3,2-c]pyrazole derivatives?
Advanced Research Focus
Contradictions often arise from isomer formation or unexpected ring systems. For instance, Beckmann rearrangements intended to yield pyrrolo[3,2-c]azepin-4-ones may instead produce undesired isomers due to competing reaction pathways . To resolve ambiguities:
- Spectroscopic Analysis : Use 2D NMR (COSY, HMBC) to confirm connectivity. For example, HMBC correlations between pyrrolo NH and adjacent carbons distinguish between azepine and oxazine derivatives .
- Crystallography : Isolation of N-bromobenzenesulfonyl derivatives aids in obtaining X-ray crystal structures, as demonstrated in the characterization of 4H-pyrrolo[3,4-g]oxazines .
What computational methods are effective for predicting reaction mechanisms in pyrrolo[3,2-c]pyrazole synthesis?
Advanced Research Focus
Density functional theory (DFT) calculations can model reaction pathways, such as nucleophile-promoted 1,7-sulfur shifts under Pummerer conditions. These studies validate experimental observations of intramolecular shifts and hydroxide attack sequences . For cycloadditions (e.g., azomethine ylide [3+2] reactions), computational modeling helps rationalize regioselectivity and transition-state energetics .
Q. Methodological Steps :
Optimize reactant and transition-state geometries using B3LYP/6-31G(d).
Compare calculated NMR shifts with experimental data to validate intermediates.
How can researchers mitigate challenges in achieving high yields for pyrrolo[3,2-c]pyrazole-based heterocycles?
Basic Research Focus
Low yields often stem from competing side reactions. For example, hydroamination-cyclization of diynes with sulfonamides may produce sulfoxide byproducts unless oxidation steps are tightly controlled . Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in Au-catalyzed reactions .
- Catalyst Recycling : Solid acid catalysts (e.g., sulfonated silica) improve sustainability in multicomponent syntheses, achieving yields >80% for polysubstituted derivatives .
What are the emerging applications of pyrrolo[3,2-c]pyrazole derivatives in medicinal chemistry?
Advanced Research Focus
These derivatives show promise as SARS-CoV-2 M<sup>pro</sup> inhibitors via molecular docking studies, where pyrrolo[3,2-c]pyrroles exhibit strong binding affinities to viral proteases . In anticancer research, selenolo[3,2-c]pyrazole scaffolds demonstrate antiproliferative activity, with IC50 values <10 µM in leukemia cell lines .
Q. Experimental Design :
- In Silico Screening : Dock ligands into target protein active sites (e.g., PDB 6LU7 for SARS-CoV-2) using AutoDock Vina.
- Structure-Activity Relationships (SAR) : Modify substituents on the pyrrolo core to optimize pharmacokinetic properties.
What green chemistry approaches are applicable to pyrrolo[3,2-c]pyrazole synthesis?
Basic Research Focus
Eco-friendly methodologies include:
- Aqueous Media Reactions : Imidazole-catalyzed syntheses reduce organic solvent use, achieving >70% yields for pyrano[2,3-c]pyrazoles .
- Recyclable Catalysts : Solid acids (e.g., montmorillonite K10) enable reusable, solvent-free conditions for multicomponent reactions .
How do structural modifications of the pyrrolo[3,2-c]pyrazole core impact biological activity?
Advanced Research Focus
Substituents on the nitrogen or aromatic rings modulate bioactivity. For example:
- Electron-Withdrawing Groups : Nitro or cyano groups enhance antibacterial activity in pyrrolo[3,2-c]carbazole-oxadiazole hybrids .
- Chiral Centers : Enantioselective synthesis of hexahydro-pyrrolo[1,2-c]imidazoles via organocatalysis improves selectivity for CNS targets .
What analytical techniques are critical for characterizing pyrrolo[3,2-c]pyrazole derivatives?
Q. Basic Research Focus
- Mass Spectrometry : HRMS confirms molecular formulas (e.g., C5H7N3 for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole) .
- Chromatography : HPLC-PDA detects impurities in Beckmann rearrangement products .
How can researchers navigate regulatory constraints for pyrrolo[3,2-c]pyrazole derivatives in drug development?
Advanced Research Focus
Structural analogs of controlled substances (e.g., indole replacements in Schedule 1 drugs) require careful compliance with substitution guidelines. For example, pyrrolo[3,2-c]pyridine derivatives must avoid alkyl substituents linked to psychoactive profiles .
What strategies address low solubility of pyrrolo[3,2-c]pyrazole derivatives in pharmacological assays?
Q. Advanced Research Focus
- Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility.
- Nanoparticle Formulation : Encapsulate hydrophobic derivatives in PEGylated liposomes for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
